Mayumbine

Übersicht

Beschreibung

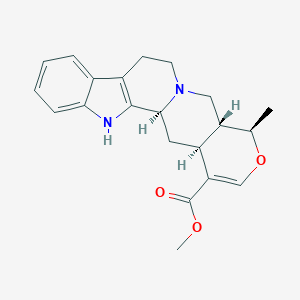

19-epi-Ajmalicine is a yohimban alkaloid and a methyl ester.

Wirkmechanismus

Target of Action

19-epi-Ajmalicine, also known as Mayumbine, is a heteroyohimbine-type alkaloid . It is structurally related to yohimbine, rauwolscine, and other yohimban derivatives . Like corynanthine, it acts as a α1-adrenergic receptor antagonist with preferential actions over α2-adrenergic receptors . This suggests that the primary targets of 19-epi-Ajmalicine are α1 and α2-adrenergic receptors.

Mode of Action

The mode of action of 19-epi-Ajmalicine involves its interaction with α1 and α2-adrenergic receptors. As an antagonist, it binds to these receptors and inhibits their activity . This interaction changes the shape and threshold of cardiac action potentials , which can lead to alterations in heart rhythm.

Biochemical Pathways

The biosynthesis of 19-epi-Ajmalicine involves a complex pathway that includes several biochemical reactions and key enzymes . The pathway starts with the formation of strictosidine aglycone, a common biosynthetic intermediate for many indole alkaloids . An enzyme called tetrahydroalstonine synthase (THAS) then uses cathenamine as a substrate and NADPH as a cofactor to form 19-epi-Ajmalicine .

Pharmacokinetics (ADME Properties)

It is known that ajmalicine, a closely related compound, has potent sodium channel blocking effects and a very short half-life , which suggests that 19-epi-Ajmalicine may have similar properties

Result of Action

The molecular and cellular effects of 19-epi-Ajmalicine’s action are primarily related to its antagonistic activity on α1 and α2-adrenergic receptors. By inhibiting these receptors, 19-epi-Ajmalicine can alter cardiac action potentials and potentially improve abnormal heart rhythms .

Action Environment

The action, efficacy, and stability of 19-epi-Ajmalicine can be influenced by various environmental factors. For instance, the production of 19-epi-Ajmalicine in plants can be affected by factors such as soil quality, temperature, and light conditions . In the human body, factors such as pH, temperature, and the presence of other substances can influence the action and efficacy of 19-epi-Ajmalicine.

Biochemische Analyse

Biochemical Properties

19-epi-Ajmalicine interacts with various enzymes and proteins in biochemical reactions. It can be enzymatically obtained along with its isomers . The enzymes involved in its biosynthesis include G10H, 10HGO, TDC, SLS, STR, and SDG . These enzymes play a crucial role in the terpenoid indole alkaloid (TIA) pathway, which is essential for the production of 19-epi-Ajmalicine .

Cellular Effects

The effects of 19-epi-Ajmalicine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 19-epi-Ajmalicine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The STR gene encoding strictosidine synthase of the TIA pathway could be the regulatory gene of the 19-epi-Ajmalicine biosynthesis .

Dosage Effects in Animal Models

The effects of 19-epi-Ajmalicine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

19-epi-Ajmalicine is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels . The metabolic regulation of 19-epi-Ajmalicine is significant, and fluxomic analysis helps in understanding the flux of the alkaloid through the complicated metabolic pathway .

Subcellular Localization

The subcellular localization of 19-epi-Ajmalicine and any effects on its activity or function are crucial aspects of its biochemistry. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Biologische Aktivität

Mayumbine, also known as 19-epi-ajmalicine, is a significant alkaloid derived from the plant Catharanthus roseus. This compound is part of the heteroyohimbine class of alkaloids, which exhibit diverse biological activities due to their unique chemical structures and stereochemistry. The following sections provide a comprehensive overview of the biological activity, biosynthesis, and pharmacological properties of this compound, supported by research findings and relevant case studies.

Chemical Structure and Biosynthesis

This compound is synthesized through complex biosynthetic pathways involving several enzymes. The primary precursor for this compound is strictosidine, which undergoes deglucosylation to form strictosidine aglycone. This aglycone can rearrange and be reduced by various enzymes to produce different alkaloids, including this compound. Key enzymes involved in this process include:

- Strictosidine β-D-glucosidase (SGD) : Catalyzes the conversion of strictosidine to strictosidine aglycone.

- Medium Chain Dehydrogenase/Reductase (MDR) : Responsible for the stereochemical variations that lead to the formation of this compound and other heteroyohimbines.

Recent studies have identified multiple heteroyohimbine synthases (HYSs) in C. roseus, which contribute to the production of this compound alongside ajmalicine and tetrahydroalstonine. For instance, one enzyme was found to produce a mixture of ajmalicine, tetrahydroalstonine, and this compound in a ratio of 55:27:15 at pH 6 .

Pharmacological Activities

This compound has been shown to interact with various biological targets, leading to significant pharmacological effects:

- Benzodiazepine Receptor Ligand : this compound acts as a ligand for benzodiazepine receptors, which are crucial for mediating anxiolytic effects. This interaction suggests potential applications in treating anxiety disorders .

- Antihypertensive Effects : Similar to its analog ajmalicine, this compound exhibits antihypertensive properties by acting on α1-adrenergic receptors .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems indicates possible roles in managing conditions like depression and psychosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzymatic Activity Studies : Research demonstrated that specific MDRs from C. roseus could effectively convert strictosidine aglycone into this compound. The yield and product specificity varied significantly depending on enzyme conditions, highlighting the complexity of its biosynthesis .

- Pharmacological Testing : In vitro assays have shown that this compound possesses notable activity against certain cancer cell lines, suggesting its potential as an anticancer agent. For example, it has been evaluated alongside other monoterpene indole alkaloids for acetylcholinesterase inhibitory activity, revealing promising results in neuroprotection .

- Structural Investigations : Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze the products formed during enzymatic reactions involving this compound synthesis. These studies provide insights into the stereochemical diversity and potential therapeutic applications of this compound .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Mayumbine is structurally related to yohimbine, sharing a complex molecular framework characterized by multiple rings and functional groups. Its binding affinity to benzodiazepine receptors suggests potential anxiolytic effects similar to those observed with diazepam . However, comprehensive studies on its exact mechanism of action are still required.

Pharmacological Applications

- Antihypertensive Effects

-

Neuropharmacology

- Anxiolytic Activity : Binding to benzodiazepine receptors may confer anxiolytic properties, making it a candidate for anxiety treatment.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from toxic insults, indicating potential applications in neurodegenerative diseases .

- Antimicrobial Properties

Biotechnological Applications

- Biosynthesis Studies

- Metabolic Engineering

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

methyl (1S,15R,16R,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15+,16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-XIEZEKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316603 | |

| Record name | 19-Epiajmalicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25532-45-0 | |

| Record name | 19-Epiajmalicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25532-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-epi-Ajmalicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025532450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Epiajmalicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Mayumbine?

A1: this compound exhibits high affinity binding to benzodiazepine receptors in the rat brain. [] Specifically, it inhibits the binding of 3H-diazepam, a known benzodiazepine, to the benzodiazepine sites within the rat GABAA receptor complex. [] This suggests that this compound might exert its effects by modulating GABAergic neurotransmission.

Q2: What is known about the structure of this compound?

A2: While the provided abstracts don't offer the molecular formula or weight of this compound, they do shed light on its structure. This compound is classified as a heteroyohimbine, a type of oxindole alkaloid. [, ] Research focusing on the stereochemistry of this compound and related oxindole alkaloids provides further structural insights. [] One study confirms the identity of this compound as epi-19 ajmalicine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.